

(4-Chlorophenyl)(piperazin-1-yl)methanone

molecular weight and formula

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Compound of Interest

Compound Name: (4-Chlorophenyl)(piperazin-1-yl)methanone

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An In-Depth Technical Guide to (4-Chlorophenyl)(piperazin-1-yl)methanone

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Date: January 6, 2026

Abstract

(4-Chlorophenyl)(piperazin-1-yl)methanone is a chemical entity featuring a 4-chlorophenyl group linked to a piperazine ring via a ketone. This structure represents a key pharmacophore found in a multitude of biologically active agents, making it a compound of significant interest to researchers in medicinal chemistry and drug development. The piperazine ring often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to cross the blood-brain barrier, while the substituted phenyl ring is crucial for target binding and modulating activity. This guide provides a comprehensive overview of the molecule's fundamental properties, a detailed protocol for its synthesis, robust methods for its analytical characterization, and insights into its relevance within the broader context of drug discovery. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for professionals in the field.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. The key identifiers and physicochemical characteristics of **(4-Chlorophenyl)(piperazin-1-yl)methanone** are summarized below.

Property	Value	Source
Chemical Name	(4-Chlorophenyl)(piperazin-1-yl)methanone	[1]
Molecular Formula	C ₁₁ H ₁₃ ClN ₂ O	[1]
Molecular Weight	224.69 g/mol	[1]
CAS Number	54042-47-6	[1]

Synthesis and Mechanistic Rationale

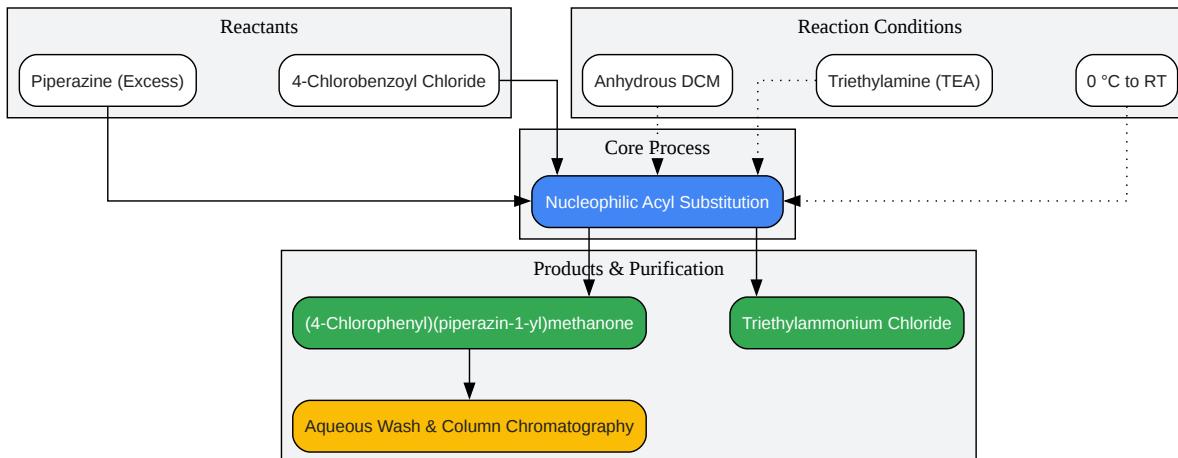
The synthesis of **(4-Chlorophenyl)(piperazin-1-yl)methanone** is most effectively achieved via a nucleophilic acyl substitution reaction. This approach involves the N-acylation of piperazine with 4-chlorobenzoyl chloride.

Mechanistic Insights

The reaction proceeds by the nucleophilic attack of one of the secondary amine nitrogens of the piperazine ring on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The chloride ion is an excellent leaving group, facilitating the formation of the amide bond. A critical consideration in this synthesis is the stoichiometry of the reactants. A large excess of piperazine is employed to statistically favor mono-acylation and minimize the formation of the bis-acylated byproduct, where a second molecule of 4-chlorobenzoyl chloride reacts with the remaining N-H of the product.

Furthermore, the reaction generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the basic nitrogen atoms of the piperazine starting material, rendering them non-nucleophilic and halting the reaction. To counteract this, a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is incorporated to neutralize the HCl as it is formed, thereby ensuring the reaction proceeds to completion.[\[2\]](#) The reaction is typically initiated at a low temperature (0 °C) to control the high reactivity of the acyl chloride and then allowed to warm to room temperature.[\[2\]](#)

Visualized Synthetic Workflow



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Caption: Workflow for the synthesis of **(4-Chlorophenyl)(piperazin-1-yl)methanone**.

Detailed Experimental Protocol

- Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (5.0 equivalents) in anhydrous dichloromethane (DCM).
- Inert Atmosphere: Purge the system with dry nitrogen gas.
- Base Addition: Add triethylamine (1.5 equivalents) to the solution. Cool the mixture to 0 °C using an ice-water bath.

- Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
- Reaction Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material (4-chlorobenzoyl chloride) is fully consumed.
- Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.[\[2\]](#)
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, using a mobile phase gradient (e.g., ethyl acetate in hexanes) to afford the pure **(4-Chlorophenyl)(piperazin-1-yl)methanone**.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. Each technique provides orthogonal data, creating a self-validating system for structural confirmation.

Core Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for elucidating the molecular structure. ^1H NMR will confirm the presence and connectivity of protons, showing characteristic signals for the aromatic protons on the chlorophenyl ring and the methylene protons of the piperazine ring. ^{13}C NMR will verify the number of unique carbon environments, including the carbonyl carbon.[\[3\]](#)

- Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the compound and assess its purity. In positive electrospray ionization (ESI+) mode, the compound is expected to be detected as the protonated molecule $[M+H]^+$.^[4] The high resolution of modern mass spectrometers allows for the determination of the elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. A strong absorption band in the region of $1630\text{-}1680\text{ cm}^{-1}$ is indicative of the C=O (amide) carbonyl stretch.^[3]

Standard Protocol for LC-MS Analysis

- Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute this stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ using the initial mobile phase composition.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid (aids in protonation).
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure separation from any residual impurities.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 30 °C.^[4]
- Mass Spectrometer Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Range: m/z 100-500.

- Data Interpretation: Confirm the presence of a peak at the expected retention time corresponding to the $[M+H]^+$ ion for **(4-Chlorophenyl)(piperazin-1-yl)methanone**. The purity can be estimated from the peak area of the main compound relative to the total ion chromatogram.

Relevance in Medicinal Chemistry and Drug Development

The **(4-Chlorophenyl)(piperazin-1-yl)methanone** scaffold is of high interest in drug discovery due to the established pharmacological importance of its constituent parts.[\[5\]](#)

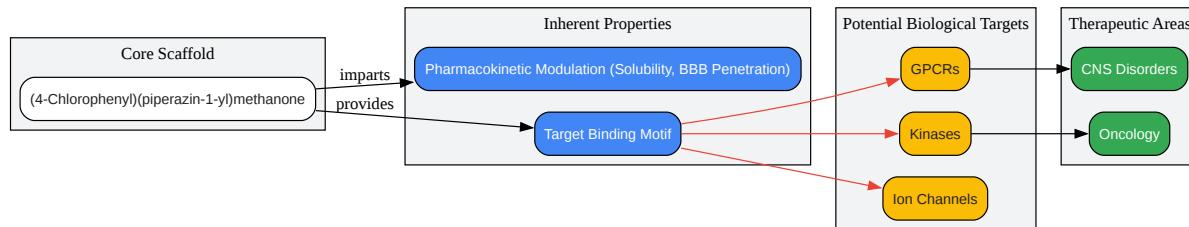
The Role of the Piperazine and Chlorophenyl Moieties

- Piperazine Ring: This heterocyclic motif is a privileged scaffold in medicinal chemistry. Its two nitrogen atoms can be functionalized to modulate potency, selectivity, and physicochemical properties. The basicity of the piperazine ring often improves aqueous solubility and allows for salt formation, which is beneficial for drug formulation. It is a common component in drugs targeting the central nervous system (CNS).[\[6\]](#)
- 4-Chlorophenyl Group: The chloro-substitution on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity. This substitution can enhance binding affinity to target proteins through halogen bonding and hydrophobic interactions. It is a common feature in many kinase inhibitors and receptor modulators.

Potential Therapeutic Applications

Derivatives built upon this core structure have been investigated for a wide range of biological activities. The combination of a piperazine ring and a substituted phenyl group is a hallmark of compounds designed to interact with G-protein coupled receptors (GPCRs), ion channels, and kinases. For instance, many antipsychotic and antidepressant drugs contain the arylpiperazine moiety. Furthermore, this scaffold is explored in oncology for the development of targeted therapies.[\[6\]](#)[\[7\]](#)

Conceptual Role in Drug Design



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Caption: The role of the core scaffold in linking chemical properties to biological targets.

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References

- 1. (4-CHLOROPHENYL)(PIPERAZIN-1-YL) METHANONE [infochems.co.kr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone (496776-17-1) for sale [vulcanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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